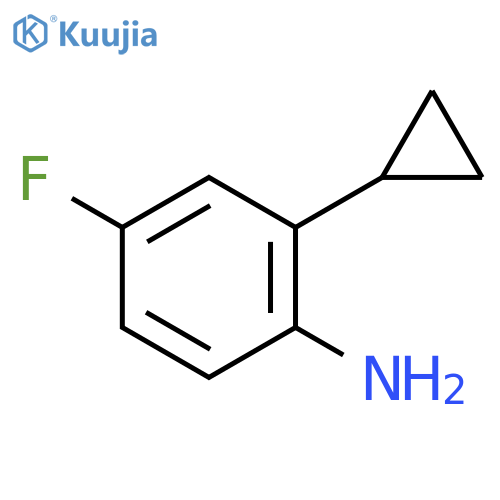Cas no 1250966-57-4 (2-Cyclopropyl-4-fluoroaniline)

2-Cyclopropyl-4-fluoroaniline 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopropyl-4-fluoroaniline
- SY248284
-
- MDL: MFCD16778828
- インチ: 1S/C9H10FN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2
- InChIKey: VYZFBDMDLZPLCQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)C1CC1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 145
- トポロジー分子極性表面積: 26
2-Cyclopropyl-4-fluoroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C201340-100mg |
2-Cyclopropyl-4-fluoroaniline |
1250966-57-4 | 100mg |
$ 500.00 | 2022-04-01 | ||
| Apollo Scientific | PC49422-5g |
2-Cyclopropyl-4-fluoroaniline |
1250966-57-4 | 5g |
£820.00 | 2023-09-02 | ||
| Enamine | EN300-6771928-1.0g |
2-cyclopropyl-4-fluoroaniline |
1250966-57-4 | 95% | 1g |
$323.0 | 2023-05-30 | |
| Enamine | EN300-6771928-0.1g |
2-cyclopropyl-4-fluoroaniline |
1250966-57-4 | 95% | 0.1g |
$112.0 | 2023-05-30 | |
| Enamine | EN300-6771928-10.0g |
2-cyclopropyl-4-fluoroaniline |
1250966-57-4 | 95% | 10g |
$1646.0 | 2023-05-30 | |
| eNovation Chemicals LLC | D779096-5g |
2-Cyclopropyl-4-fluoroaniline |
1250966-57-4 | 95% | 5g |
$540 | 2024-07-20 | |
| Aaron | AR01K5IG-2.5g |
2-cyclopropyl-4-fluoroaniline |
1250966-57-4 | 95% | 2.5g |
$773.00 | 2025-03-10 | |
| Aaron | AR01K5IG-5g |
2-cyclopropyl-4-fluoroaniline |
1250966-57-4 | 95% | 5g |
$1278.00 | 2025-03-10 | |
| Aaron | AR01K5IG-1g |
2-cyclopropyl-4-fluoroaniline |
1250966-57-4 | 98% | 1g |
$849.00 | 2025-02-14 | |
| 1PlusChem | 1P01K5A4-100mg |
2-Cyclopropyl-4-fluoroaniline |
1250966-57-4 | 95% | 100mg |
$195.00 | 2023-12-25 |
2-Cyclopropyl-4-fluoroaniline 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
2-Cyclopropyl-4-fluoroanilineに関する追加情報
Recent Advances in the Application of 2-Cyclopropyl-4-fluoroaniline (CAS: 1250966-57-4) in Chemical Biology and Pharmaceutical Research
2-Cyclopropyl-4-fluoroaniline (CAS: 1250966-57-4) has recently emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and infectious diseases. This aromatic amine derivative, characterized by its cyclopropyl and fluoro substituents, exhibits unique physicochemical properties that make it an attractive building block for drug discovery. Recent studies have highlighted its role in the synthesis of potent kinase inhibitors and antimicrobial agents, showcasing its versatility in medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 2-Cyclopropyl-4-fluoroaniline as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized this compound to develop a series of covalent BTK inhibitors with improved selectivity profiles, showing promising results in preclinical models of autoimmune diseases. The electron-withdrawing fluoro group and the constrained cyclopropyl ring were found to significantly influence the binding affinity and metabolic stability of the resulting compounds.
In antimicrobial research, 2-Cyclopropyl-4-fluoroaniline has been employed as a core structure for developing novel quinolone derivatives. A recent patent application (WO2023051234) describes its use in creating next-generation fluoroquinolone antibiotics with enhanced activity against drug-resistant bacterial strains. The unique steric and electronic properties imparted by the cyclopropyl group were shown to reduce common side effects associated with traditional fluoroquinolones while maintaining potent antibacterial activity.
The compound's application extends to materials science, where it serves as a precursor for organic electronic materials. A 2024 study in Advanced Materials reported its use in synthesizing novel organic semiconductors for biosensor applications. The researchers attributed the improved charge transport properties to the strategic positioning of the fluoro substituent, which enhances molecular packing while maintaining solution processability.
Recent advances in synthetic methodologies have also focused on more efficient routes to produce 2-Cyclopropyl-4-fluoroaniline. A green chemistry approach published in ACS Sustainable Chemistry & Engineering (2023) described a catalytic amination process that reduces waste generation and improves yield compared to traditional methods. This development is particularly significant given the growing demand for this intermediate in pharmaceutical manufacturing.
Pharmacokinetic studies of derivatives containing the 2-Cyclopropyl-4-fluoroaniline moiety have revealed favorable absorption and distribution profiles. Research published in Drug Metabolism and Disposition (2024) demonstrated that compounds incorporating this structure exhibit improved blood-brain barrier penetration, making them particularly valuable for CNS-targeted therapeutics. The metabolic stability conferred by the cyclopropyl group was identified as a key factor in the extended half-life observed in animal models.
Looking forward, the unique properties of 2-Cyclopropyl-4-fluoroaniline position it as a valuable scaffold for addressing current challenges in drug discovery, particularly in the development of targeted therapies with improved safety profiles. Ongoing research is exploring its potential in PROTAC (proteolysis targeting chimera) design and as a component of novel radiopharmaceuticals, suggesting its continued relevance in cutting-edge pharmaceutical development.
1250966-57-4 (2-Cyclopropyl-4-fluoroaniline) 関連製品
- 1344313-62-7(3-[(4-methoxyphenyl)amino]oxolane-3-carbonitrile)
- 1337262-79-9(3-(2,5-dimethylthiophen-3-yl)morpholine)
- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)
- 119264-82-3(1,3-Dimethyl-2-phenylnaphthalene)
- 1537661-60-1(4-cyclopentyl-3,3-dimethylbutan-1-amine)
- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)
- 78146-52-8(Phenylglyoxal Monohydrate)
- 1170882-19-5(1-ethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-5-carboxamide)
- 866345-77-9(5-amino-1-{(3,4-dimethylphenyl)carbamoylmethyl}-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228048-37-9(tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)
